

Application of Amino-PEG7-amine in Hydrogel Formation: Application Notes and Protocols

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Compound of Interest

Compound Name: Amino-PEG7-amine

Cat. No.: B605469

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Introduction

Amino-PEG7-amine is a bifunctional, hydrophilic linker molecule increasingly utilized in the biomedical field for the formation of hydrogels. Its defined chain length, biocompatibility, and the presence of terminal primary amine groups make it an ideal building block for creating crosslinked polymer networks. These hydrogels are excellent candidates for a variety of applications, including controlled drug delivery, tissue engineering scaffolds, and as matrices for 3D cell culture. The primary amine groups provide reactive sites for crosslinking with a variety of reagents, such as N-hydroxysuccinimide (NHS) esters, aldehydes (e.g., glutaraldehyde), and isothiocyanates, allowing for the formation of hydrogels with tunable properties. This document provides detailed application notes and protocols for the formation and characterization of hydrogels using **Amino-PEG7-amine**.

Key Applications

- **Controlled Drug Delivery:** The porous and hydrophilic nature of **Amino-PEG7-amine** based hydrogels allows for the encapsulation and sustained release of therapeutic agents, from small molecules to large biologics.^{[1][2]} The release kinetics can be tuned by altering the crosslinking density of the hydrogel.
- **Tissue Engineering:** These hydrogels can serve as biocompatible scaffolds that mimic the extracellular matrix (ECM), providing structural support for cell growth and tissue

regeneration.[3] Their tunable mechanical properties allow for matching the characteristics of specific tissues.

- **3D Cell Culture:** The three-dimensional network of the hydrogel provides a more physiologically relevant environment for cell culture compared to traditional 2D systems, enabling studies on cell behavior, differentiation, and response to stimuli.

Experimental Protocols

Protocol 1: Hydrogel Formation using Amino-PEG7-amine and an NHS-Ester Crosslinker

This protocol describes the formation of a hydrogel by reacting the primary amine groups of **Amino-PEG7-amine** with a bifunctional N-hydroxysuccinimide (NHS) ester crosslinker. The reaction forms stable amide bonds, resulting in a crosslinked hydrogel network.

Materials:

- **Amino-PEG7-amine**
- Bifunctional NHS-ester crosslinker (e.g., PEG-bis-NHS ester of similar molecular weight)
- Phosphate-buffered saline (PBS), pH 7.4
- Anhydrous dimethyl sulfoxide (DMSO)
- Small glass vials or molds
- Vortex mixer

Procedure:

- **Prepare Stock Solutions:**
 - Dissolve **Amino-PEG7-amine** in PBS (pH 7.4) to a final concentration of 10% (w/v).
 - Dissolve the bifunctional NHS-ester crosslinker in anhydrous DMSO to a final concentration of 20% (w/v). Note: NHS esters are moisture-sensitive; handle the solid and

stock solution accordingly.^[4]^[5]

- Hydrogel Formation:
 - In a glass vial, add the **Amino-PEG7-amine** solution.
 - To initiate crosslinking, add the NHS-ester crosslinker solution to the **Amino-PEG7-amine** solution at a 1:1 molar ratio of amine to NHS ester groups.
 - Immediately and thoroughly mix the solution using a vortex mixer for 10-15 seconds.
 - Allow the mixture to stand at room temperature (25°C) or at 37°C to facilitate gelation. Gelation time will vary depending on the concentration of reactants and temperature. Monitor for gel formation by tilting the vial.
- Washing:
 - Once the hydrogel has formed, gently wash it with an excess of PBS (pH 7.4) to remove any unreacted reagents and DMSO.
 - Replace the PBS wash solution 2-3 times over a period of 24 hours to ensure complete removal of any residual small molecules.

Protocol 2: Hydrogel Formation using Amino-PEG7-amine and Glutaraldehyde

This protocol outlines the formation of a hydrogel via Schiff base formation between the primary amines of **Amino-PEG7-amine** and the aldehyde groups of glutaraldehyde.

Materials:

- **Amino-PEG7-amine**
- Glutaraldehyde solution (e.g., 25% in water)
- Phosphate-buffered saline (PBS), pH 7.4
- Small glass vials or molds

- Vortex mixer

Procedure:

- Prepare Stock Solutions:
 - Dissolve **Amino-PEG7-amine** in PBS (pH 7.4) to a final concentration of 10% (w/v).
 - Prepare a 2.5% (w/v) glutaraldehyde solution in PBS (pH 7.4) from the stock solution.
- Hydrogel Formation:
 - In a glass vial, combine the **Amino-PEG7-amine** solution and the glutaraldehyde solution. A common starting point is a 2:1 molar ratio of amine groups to aldehyde groups.
 - Immediately vortex the solution for 15-20 seconds to ensure homogeneity.
 - Allow the solution to stand at room temperature. Gelation is typically rapid and can occur within minutes.[\[3\]](#)[\[6\]](#)
- Washing:
 - After gelation, wash the hydrogel extensively with PBS (pH 7.4) to remove any unreacted glutaraldehyde, which can be cytotoxic. Consider using a quenching agent like glycine in the wash buffer to react with and neutralize any remaining aldehyde groups.

Characterization of Amino-PEG7-amine Hydrogels

Swelling Ratio

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water, which influences its mechanical properties and drug release profile.

Protocol:

- Prepare a hydrogel disc of known dimensions.
- Lyophilize the hydrogel to obtain its dry weight (W_d).

- Immerse the dried hydrogel in PBS (pH 7.4) at 37°C and allow it to swell to equilibrium (typically 24 hours).
- Remove the swollen hydrogel, gently blot the surface to remove excess water, and record its swollen weight (W_s).
- Calculate the swelling ratio (Q) using the formula: $Q = (W_s - W_d) / W_d$.[\[7\]](#)

Mechanical Properties

The mechanical properties, such as compressive modulus, determine the hydrogel's stiffness and suitability for specific applications.

Protocol:

- Prepare cylindrical hydrogel samples.
- Perform unconfined compression testing using a mechanical tester.
- Apply a compressive strain at a constant rate (e.g., 10% per minute).
- Record the stress-strain curve.
- The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

In Vitro Degradation

The degradation rate of the hydrogel is crucial for applications like drug delivery and tissue engineering.

Protocol:

- Prepare and weigh hydrogel samples ($W_{initial}$).
- Incubate the hydrogels in PBS (pH 7.4) at 37°C.
- At predetermined time points, remove the hydrogels, lyophilize them, and record their dry weight (W_t).

- The percentage of weight loss can be calculated as: $\text{Weight Loss (\%)} = [(W_{\text{initial}} - W_t) / W_{\text{initial}}] \times 100$.

Drug Loading and Release

Drug Loading:

- In situ loading: Dissolve the drug in the **Amino-PEG7-amine** solution before adding the crosslinker. This method entraps the drug within the hydrogel matrix as it forms.[\[1\]](#)[\[8\]](#)
- Post-loading (swelling-diffusion method): Immerse a pre-formed hydrogel in a concentrated drug solution and allow it to swell. The drug will diffuse into the hydrogel network.[\[1\]](#)[\[8\]](#)

Drug Release Protocol:

- Place a drug-loaded hydrogel of known weight and drug concentration into a known volume of release buffer (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
- At specific time intervals, withdraw a small aliquot of the release buffer and replace it with fresh buffer to maintain sink conditions.
- Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
- Calculate the cumulative drug release over time.

Quantitative Data Summary

The following tables provide representative data for PEG-based hydrogels. Note that the exact values for **Amino-PEG7-amine** hydrogels will depend on the specific crosslinker, concentration, and reaction conditions used.

Table 1: Representative Mechanical Properties and Swelling Ratios of PEG-based Hydrogels

PEG Derivative	Crosslinker Concentration	Compressive Modulus (kPa)	Swelling Ratio (Q)
10% (w/v) PEG-diamine	Low	5 - 20	15 - 25
10% (w/v) PEG-diamine	Medium	20 - 50	10 - 15
10% (w/v) PEG-diamine	High	50 - 150	5 - 10
20% (w/v) PEG-diamine	Low	30 - 80	10 - 18
20% (w/v) PEG-diamine	Medium	80 - 200	7 - 12
20% (w/v) PEG-diamine	High	200 - 500	4 - 7

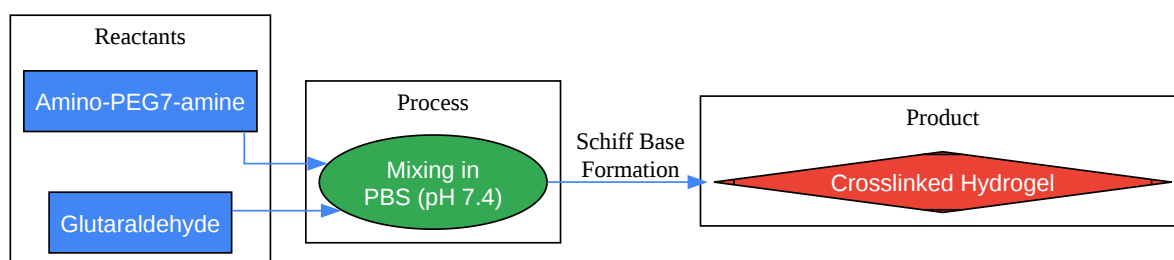
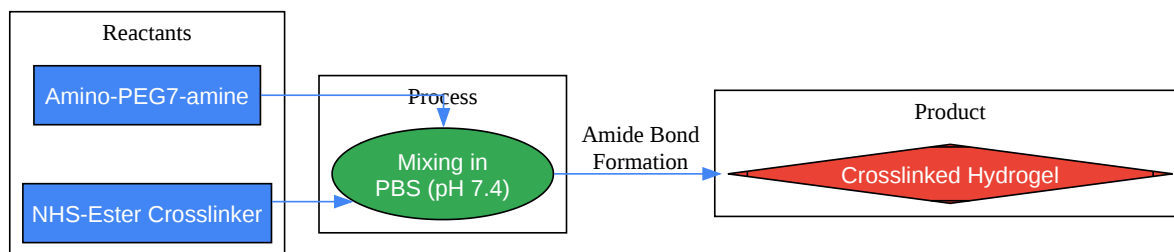
Data are illustrative and based on typical values reported for similar PEG hydrogels.[\[9\]](#)[\[10\]](#)

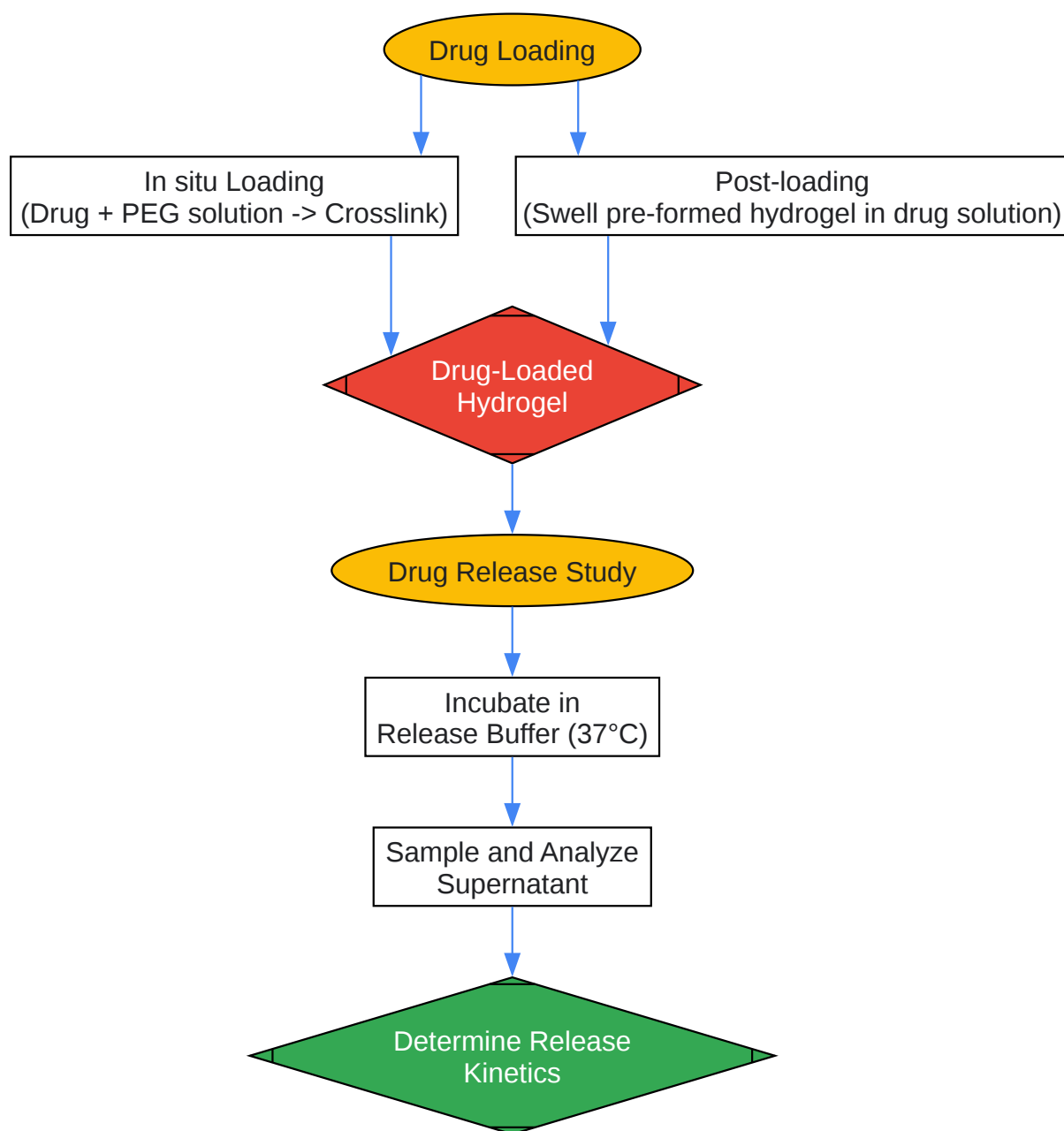
Table 2: Representative In Vitro Degradation of PEG-based Hydrogels

Hydrogel Composition	Degradation Time (Days to 50% Weight Loss)
PEG-Amide Hydrogel (NHS crosslinker)	> 28
PEG-Ester Hydrogel (for comparison)	7 - 21
PEG-Schiff Base Hydrogel (Glutaraldehyde)	3 - 14 (pH dependent)

Degradation rates are highly dependent on the type of crosslinking bond and the surrounding environment.

Visualizations





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